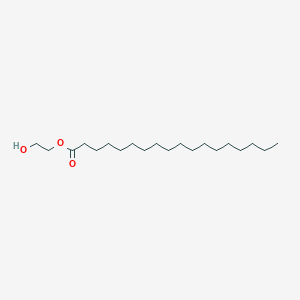

Glycol monostearate

Description

Properties

IUPAC Name |

2-hydroxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 | |

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 | |

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Molecular Self-Assembly of Glycol Monostearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol monostearate, also known as ethylene this compound (EGMS), is a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, opacifying, and pearlizing properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its molecular self-assembly in aqueous solutions. While extensive research exists for the self-assembly of a related compound, glycerol monostearate (GMS), specific quantitative data and detailed structural elucidation for this compound in aqueous systems are less prevalent in publicly available scientific literature. This guide synthesizes the available information on EGMS, outlines general principles of nonionic surfactant self-assembly that are likely applicable, and presents established experimental protocols for the characterization of such systems.

Introduction to this compound

This compound is the ester of ethylene glycol and stearic acid.[4] Its amphiphilic nature, stemming from a hydrophilic ethylene glycol head group and a lipophilic stearic acid tail, drives its surface activity and self-assembly in aqueous environments.[5] It is commonly used to stabilize oil-in-water emulsions and to impart a pearlescent appearance to various products.[6] This pearlescent effect is attributed to the formation of plate-like crystals in the formulation upon cooling.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Synonyms | Ethylene this compound (EGMS), Glycol stearate | [1][8] |

| Molecular Formula | C20H40O3 | [8] |

| Molecular Weight | 328.53 g/mol | [9] |

| Appearance | White to off-white waxy solid or flakes | [1][2] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [1][2] |

| Melting Point | 55-58 °C | [8] |

| HLB Value | Approximately 2-4 | [10] |

Principles of Self-Assembly in Aqueous Solutions

The self-assembly of nonionic surfactants like this compound in water is governed by the hydrophobic effect.[11] At low concentrations, the surfactant molecules exist as monomers. As the concentration increases to a critical point, the critical micelle concentration (CMC), the molecules aggregate to form structures that sequester the hydrophobic tails from the aqueous environment.[7] The structure of these aggregates is influenced by the surfactant's molecular geometry, which can be described by the surfactant packing parameter.[12]

Due to the limited publicly available data on the CMC and self-assembled structures of this compound, a detailed quantitative analysis is not possible at this time. However, based on its chemical structure, it is plausible that it can form various aggregates such as micelles, vesicles, or lamellar liquid crystalline phases depending on the concentration, temperature, and presence of other components.[13] The formation of lamellar liquid crystals is a known phenomenon for surfactants with a tendency to form planar aggregates.[13]

Experimental Protocols for Characterization

The characterization of the self-assembly of this compound in aqueous solutions can be performed using a variety of established techniques.

Determination of Critical Micelle Concentration (CMC)

Given the low aqueous solubility of this compound, determining its CMC can be challenging. However, several methods are suitable for surfactants with low CMC values or those that are sparingly soluble.

-

Surface Tension Measurement : This is a classic method where the surface tension of the solution is measured as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[7]

-

Fluorescence Spectroscopy : This sensitive technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A sharp change in the fluorescence properties of the probe (e.g., intensity, emission wavelength) is observed at the CMC.[14]

-

Conductivity Measurement : While primarily for ionic surfactants, this method can sometimes be adapted for nonionic surfactants if there is a change in the mobility of ions in the solution upon micelle formation.[15]

-

Turbidity Measurement : For sparingly soluble surfactants, the formation of micelles can lead to an increase in the turbidity of the solution, which can be measured spectrophotometrically.[15]

A general workflow for determining the CMC is depicted in the following diagram:

Workflow for CMC determination.

Characterization of Self-Assembled Structures

The size, morphology, and stability of the self-assembled structures of this compound can be investigated using the following techniques:

-

Dynamic Light Scattering (DLS) : DLS is used to determine the hydrodynamic radius of particles in suspension, providing information on the size distribution of micelles or other aggregates.[16]

-

Transmission Electron Microscopy (TEM) : TEM allows for direct visualization of the morphology of the self-assembled structures, such as spherical micelles, vesicles, or lamellar phases.[17] Freeze-fracture TEM can be particularly useful for visualizing the internal structure of these aggregates.[17]

-

X-ray Diffraction (XRD) : XRD can be used to identify the presence of crystalline structures, including liquid crystalline phases, and to determine their organization.

-

Rheology : Rheological measurements can characterize the viscoelastic properties of this compound solutions and gels, which is particularly relevant for understanding the formation of network structures in more concentrated systems.[18]

An experimental workflow for the characterization of self-assembled structures is outlined below:

Workflow for structural characterization.

Influence of Temperature and Concentration

Applications in Drug Development

The ability of this compound to form stable emulsions and potentially other self-assembled structures makes it a valuable excipient in drug delivery systems.[3] It can be used to formulate poorly water-soluble drugs in oil-in-water emulsions, enhancing their solubility and bioavailability. Furthermore, self-assembled structures like micelles and vesicles can act as nanocarriers for targeted drug delivery. The use of this compound in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) is an area of active research, although much of the published work has focused on glycerol monostearate.[19]

Conclusion and Future Directions

This compound is a widely used nonionic surfactant with important applications in the pharmaceutical and cosmetic industries. While its role as an emulsifier and pearlizing agent is well-established, a detailed, quantitative understanding of its self-assembly behavior in aqueous solutions is currently lacking in the public domain. Further research is needed to determine its critical micelle concentration, elucidate the structures of its self-assembled aggregates under various conditions, and construct a comprehensive phase diagram. Such studies would provide a more fundamental basis for its formulation in various applications and could unlock new possibilities for its use in advanced drug delivery systems. For researchers seeking a model system with extensive characterization, the closely related compound, glycerol monostearate, offers a wealth of available data on self-assembly in aqueous solutions.

References

- 1. Ethylene this compound (EGMS)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]

- 3. refinednaturals.co.za [refinednaturals.co.za]

- 4. Glycol Stearate | Ethylene this compound or EGMS | Cosmetic Ingredients Guide [ci.guide]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]

- 9. chemiis.com [chemiis.com]

- 10. orderchem.com [orderchem.com]

- 11. scribd.com [scribd.com]

- 12. princeton.edu [princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate [mdpi.com]

- 19. researchgate.net [researchgate.net]

Glycol Monostearate: A Technical Guide to Micelle Formation and Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the micelle formation and critical micelle concentration (CMC) of glycol monostearate. It addresses the common ambiguity between ethylene this compound and glycerol monostearate, presenting detailed experimental data and protocols for researchers in drug development and material science.

Introduction: The Ambiguity of "this compound"

The term "this compound" can be ambiguous and is often used interchangeably to refer to two distinct non-ionic surfactants:

-

Ethylene this compound (EGMS): The monoester of ethylene glycol and stearic acid.[1][2] It is widely used in cosmetics and personal care products as a pearlescent agent, emulsifier, and thickener.[1][3][4]

-

Glycerol Monostearate (GMS): A monoglyceride that is the glycerol ester of stearic acid.[5] It is a common emulsifier in the food, pharmaceutical, and cosmetic industries.[6][7]

While both are amphiphilic molecules capable of self-assembly in solution, their distinct hydrophilic head groups—an ethylene glycol unit in EGMS and a glycerol unit in GMS—result in different physicochemical properties, including their critical micelle concentration (CMC). This guide will primarily focus on the available experimental data for glycerol monostearate due to the prevalence of published research on its micellar behavior, while also providing general principles and methodologies applicable to ethylene this compound .

Micelle Formation: The Self-Assembly of this compound

In aqueous solutions, this compound molecules, possessing both a hydrophilic (polar) head and a hydrophobic (non-polar) tail, exhibit a phenomenon known as self-assembly. Below a certain concentration, these molecules, or unimers, exist individually in the solution. However, as the concentration increases, they reach a critical point where they spontaneously aggregate to form organized structures called micelles.[8]

This process is driven by the hydrophobic effect, a thermodynamic tendency for the hydrophobic tails to minimize their contact with water molecules.[9] In an aqueous environment, the hydrophobic tails cluster together to form the core of the micelle, while the hydrophilic heads orient themselves towards the aqueous phase, forming the micellar corona. This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water, leading to a more thermodynamically stable system.[8]

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant molecules added to the solution will preferentially form new micelles rather than remaining as individual unimers.[8]

Critical Micelle Concentration (CMC) of Glycerol Monostearate

The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature, the presence of electrolytes, and the nature of the solvent.[10][11] Experimental determination of the CMC for glycerol monostearate has been reported using various techniques.

Quantitative Data for Glycerol Monostearate

The following table summarizes the experimentally determined CMC values for glycerol monostearate in aqueous solution.

| Technique | CMC (mol/dm³) | Temperature (°C) | Krafft Temperature (°C) | Reference |

| Conductivity | 4.50 x 10⁻² | Not specified | 50 | [6] |

| UV-Visible Spectroscopy | 2.40 x 10⁻² | Not specified | 50 | [6] |

Note: The study did not specify the exact temperature for the CMC measurements but did note that the CMC of GMS initially decreases with an increase in temperature and then slightly increases.[6] The Krafft temperature (KT) is the temperature at which the solubility of a surfactant becomes equal to its CMC, and above which micelles can form.[9] For glycerol monostearate, the Krafft temperature was determined to be 50°C.[6]

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications. The following are detailed methodologies for key experiments used to determine the CMC of non-ionic surfactants like this compound.

Conductivity Method

This method is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration. While particularly effective for ionic surfactants, it can also be applied to non-ionic surfactants, although the change in conductivity at the CMC may be less pronounced.[12][13]

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[14]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. For glycerol monostearate, a 0.04 M stock solution can be prepared by dissolving 0.71 g in deionized water and making the volume up to 50 ml in a volumetric flask. Gentle heating may be required to aid dissolution, ensuring the temperature remains below the Krafft temperature during preparation and measurement.

-

Serial Dilutions: Prepare a series of solutions with varying concentrations of this compound by diluting the stock solution with deionized water.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared solution, starting from the most dilute.

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the solution to be measured before each reading.

-

Maintain a constant temperature throughout the experiment using a water bath.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

Identify the two linear regions in the plot, one below and one above the CMC.

-

Perform a linear regression for each region to obtain two straight lines.

-

The concentration at the intersection of these two lines is the CMC.

-

UV-Visible Spectroscopy Method

This technique utilizes a dye that exhibits a change in its absorption spectrum upon incorporation into the hydrophobic core of a micelle.

Principle: A water-insoluble or sparingly soluble dye is added to the surfactant solutions. Below the CMC, the dye remains largely undissolved or in a different aggregation state, resulting in a low or constant absorbance. As micelles form above the CMC, the dye partitions into the hydrophobic micellar core, leading to a significant increase in its solubility and a sharp increase in the absorbance of the solution. The plot of absorbance versus surfactant concentration will show a distinct break at the CMC.[6]

Methodology:

-

Preparation of Surfactant and Dye Solutions:

-

Prepare a series of this compound solutions of varying concentrations as described in the conductivity method.

-

Prepare a stock solution of a suitable hydrophobic dye. Methylene blue has been used for glycerol monostearate, prepared by dissolving 1.0 g of the dye in 30 ml of 99.7% ethanol and diluting with 70 ml of distilled water.

-

-

Sample Preparation: Add a small, constant amount of the dye stock solution to each of the surfactant solutions.

-

Spectrophotometric Measurement:

-

Set the UV-Visible spectrophotometer to the wavelength of maximum absorbance (λmax) of the dye in the micellar environment (for methylene blue, a wavelength range of 400-600 nm can be scanned).

-

Use a solution of the dye in deionized water (without surfactant) as the blank.

-

Measure the absorbance of each surfactant-dye solution.

-

-

Data Analysis:

-

Plot the absorbance as a function of the surfactant concentration.

-

The plot will show an initial region of low and relatively constant absorbance, followed by a sharp linear increase.

-

The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[6]

-

Fluorescence Spectroscopy Method

Fluorescence spectroscopy is a highly sensitive technique for determining the CMC, often employing a fluorescent probe that is sensitive to the polarity of its microenvironment. Pyrene is a commonly used probe for this purpose.[15][16]

Principle: The fluorescence emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the solvent. In a polar environment like water, the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the non-polar, hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[17][18]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration that will yield a final concentration in the surfactant solutions of approximately 10⁻⁶ to 10⁻⁷ M.

-

-

Sample Preparation:

-

Add a small aliquot of the pyrene stock solution to each of the surfactant solutions.

-

The final concentration of the organic solvent should be kept very low (typically <1%) to avoid affecting the micellization process.

-

Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the pyrene is fully incorporated.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectrum of pyrene in each solution.

-

Set the excitation wavelength to approximately 334-339 nm.

-

Record the emission spectra over a range that includes the first and third vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks for each spectrum.

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found by fitting the data to a Boltzmann sigmoidal equation or by taking the maximum of the first derivative of the curve.

-

Visualizing Micelle Formation and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes described in this guide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethylene this compound (EGMS)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 3. What is application for Ethylene glycol stearate? - Aogubio [aogubio.com]

- 4. chemiis.com [chemiis.com]

- 5. orderchem.com [orderchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of mixed-component oleogels: Beeswax and glycerol monostearate interactions towards Tenebrio Molitor larvae oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. pharmacy180.com [pharmacy180.com]

- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Laboratory Synthesis and Purification of Glycol Monostearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of glycol monostearate (also known as ethylene this compound), a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1][2] Its properties as an emulsifier, pearlescent agent, and stabilizer make it a valuable excipient in various formulations.[1][3] This document outlines detailed experimental protocols for its preparation and purification in a laboratory setting, presents quantitative data in a structured format, and illustrates key workflows for clarity.

Synthesis of this compound via Direct Esterification

The most common method for synthesizing this compound is the direct esterification of stearic acid with ethylene glycol.[4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[1]

Experimental Protocols

Two primary laboratory-scale methods are presented below: a conventional heating method and a microwave-assisted synthesis, which offers a significant reduction in reaction time.[5][6]

Protocol 1: Conventional Synthesis using an Acid Catalyst

This method employs a traditional reflux setup with an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[1][7]

-

Apparatus : A four-necked round-bottom flask, heating mantle, condenser, thermometer, mechanical stirrer, and a Dean-Stark trap or water separator.[1][7]

-

Reagents :

-

Procedure :

-

Arrange the reaction setup in a fume hood, ensuring all glassware is dry.[7]

-

Charge the round-bottom flask with stearic acid and ethylene glycol. A slight molar excess of ethylene glycol is often used to favor the formation of the monoester.[1][9]

-

Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or PTSA).[1][7] If using toluene, add it to the flask.

-

Begin stirring and heat the mixture to the reaction temperature, typically between 120°C and 190°C.[7][10] Water will begin to collect in the separator.

-

Continue the reaction for 3-6 hours, monitoring the progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., < 6 mg KOH/g).[1][10]

-

Once the reaction is complete, cool the mixture.

-

The crude product is then ready for purification.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the esterification process, reducing reaction times from hours to minutes.[5][6]

-

Apparatus : A stirred-batch microwave reactor.

-

Reagents :

-

Stearic Acid

-

Ethylene Glycol

-

Solid acid catalyst (e.g., p-aminobenzenesulfonic acid)[1]

-

-

Procedure :

-

In a microwave-safe reaction vessel, combine stearic acid, ethylene glycol, and the catalyst.

-

Place the vessel in the microwave reactor.

-

Set the microwave power (e.g., 800W) and reaction time (e.g., 10-16 minutes).[1][5]

-

Run the reaction under the specified conditions.

-

After the reaction is complete, allow the mixture to cool.

-

The crude product can be filtered to remove the solid catalyst and then subjected to further purification.[10]

-

Data Presentation: Synthesis Parameters

The following table summarizes various reported conditions for the synthesis of this compound.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reactants | Stearic Acid, Ethylene Glycol | Stearic Acid, Ethylene Glycol | [1][5] |

| Molar Ratio (Glycol:Acid) | 1.05:1 to 9:1 | 1.1:1 | [1][9] |

| Catalyst | Sulfuric Acid, PTSA | p-aminobenzenesulfonic acid, Solid Acid | [1][5][7] |

| Catalyst Loading | Catalytic amount | 0.3% (mass fraction) | [1] |

| Temperature | 120°C - 240°C | N/A (Power specified) | [7][10] |

| Microwave Power | N/A | 800W | [1] |

| Reaction Time | 3 - 6 hours | 10 - 16 minutes | [1][5] |

| Yield/Conversion | High conversion (acid value < 6) | Up to 97% conversion | [1][5] |

Visualization: Synthesis Workflow

References

- 1. Page loading... [guidechem.com]

- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]

- 3. ETHYLENE this compound | 111-60-4 [chemicalbook.com]

- 4. Glycol stearate - Wikipedia [en.wikipedia.org]

- 5. Buy Diethylene this compound | 106-11-6 [smolecule.com]

- 6. [PDF] Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

Glycol Monostearate: An In-depth Technical Guide to its HLB Value and Role in Emulsion Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycol monostearate, focusing on its Hydrophilic-Lipophilic Balance (HLB) value and its critical role in the science of emulsions. This document delves into the theoretical underpinnings and practical applications of this compound as an emulsifying agent, offering detailed experimental protocols and quantitative data to support formulation development and research.

Introduction to this compound

This compound refers to a group of non-ionic surfactants that are esters of stearic acid with a glycol. The most common forms are Glyceryl Monostearate (GMS), Ethylene this compound (EGMS), and Propylene this compound (PGMS). These compounds are widely utilized across the pharmaceutical, cosmetic, and food industries as emulsifiers, thickening agents, stabilizers, and emollients.[1] Their efficacy in these roles is largely dictated by their amphiphilic nature, possessing both a hydrophilic (water-loving) glycol head and a lipophilic (oil-loving) stearate tail.

The balance between these two portions of the molecule is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for predicting and controlling the behavior of surfactants in emulsion systems.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is an empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance of the size and strength of its hydrophilic and lipophilic moieties. The scale typically ranges from 0 to 20.

-

Low HLB values (1-6) : Indicate a more lipophilic or oil-soluble surfactant, which is generally effective for forming water-in-oil (W/O) emulsions.

-

High HLB values (8-18) : Indicate a more hydrophilic or water-soluble surfactant, suitable for creating oil-in-water (O/W) emulsions.

HLB Values of Common Glycol Monostearates

The HLB value of this compound varies depending on the specific glycol used in its structure. This variation dictates its primary applications in emulsion science.

| This compound Type | Common Abbreviation | Typical HLB Value Range | Predominant Emulsion Type |

| Glyceryl Monostearate | GMS | 3.8 - 5.4 | Water-in-Oil (W/O) |

| Ethylene this compound | EGMS | 2.0 - 2.9 | Water-in-Oil (W/O) |

| Propylene this compound | PGMS | 3.4 - 3.8 | Water-in-Oil (W/O) |

Role of this compound in Emulsion Science

This compound's primary role in emulsion science is to act as a stabilizer. When oil and water are mixed, they naturally separate due to their immiscibility. This compound, when added to this mixture, positions itself at the oil-water interface. Its lipophilic stearate tail dissolves in the oil phase, while its hydrophilic glycol head orients towards the water phase. This creates a stable interfacial film that reduces the interfacial tension between the oil and water, preventing the coalescence of the dispersed droplets and thus stabilizing the emulsion.

The low HLB values of the common glycol monostearates make them particularly effective as W/O emulsifiers. However, they are also frequently used as co-emulsifiers and thickeners in O/W emulsions to enhance stability and modify viscosity.

Logical Relationship of HLB Value to Emulsion Type

References

The Intricate Dance of Glycol Monostearate in Oil-Water Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol monostearate, a nonionic surfactant, is a pivotal ingredient in a vast array of pharmaceutical and cosmetic formulations. Its ability to stabilize oil-water emulsions, create desirable textures, and influence product performance makes a thorough understanding of its phase behavior essential for formulation scientists. This technical guide provides an in-depth exploration of the phase behavior of both ethylene this compound (EGMS) and glycerol monostearate (GMS) in oil-water systems. It consolidates quantitative data, details experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding of these versatile excipients.

Physicochemical Properties of Glycol Monostearates

Glycol monostearates are esters of stearic acid and either ethylene glycol (EGMS) or glycerol (GMS). Their amphiphilic nature, possessing both a hydrophilic headgroup and a lipophilic tail, governs their behavior at oil-water interfaces. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethylene this compound (EGMS) and Glycerol Monostearate (GMS)

| Property | Ethylene this compound (EGMS) | Glycerol Monostearate (GMS) | References |

| Synonyms | Glycol Stearate, 2-hydroxyethyl octadecanoate | Glyceryl Monostearate, Monostearin | [1][2] |

| Chemical Formula | C20H40O3 | C21H42O4 | [1][2] |

| Molecular Weight | 328.53 g/mol | 358.56 g/mol | [1][2] |

| Appearance | White to off-white waxy solid or flakes | White, odorless, sweet-tasting flaky powder or wax-like solid | [3] |

| Melting Point | 55-60 °C | 58-68 °C | [1] |

| HLB Value | ~2.9 - 3.8 | ~3.8 - 5.4 | [4] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. | Soluble in ethanol, chloroform, and hot oils; insoluble in water. | [3] |

Phase Behavior in Oil-Water Systems

Emulsion Formation and Stabilization

Both EGMS and GMS are effective stabilizers for water-in-oil (W/O) and oil-in-water (O/W) emulsions, with their performance dictated by their HLB value and the formulation's oil polarity. They function by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around the dispersed phase droplets, thus preventing coalescence.[5]

Liquid Crystalline Phases

At higher surfactant concentrations, glycol monostearates can self-assemble into various liquid crystalline structures, such as lamellar and cubic phases.[6] These ordered structures can significantly impact the rheology and stability of a formulation. The formation of these phases is influenced by temperature, the presence of co-surfactants, and the nature of the oil phase.[7] For instance, in GMS-water systems, a transition from an α-gel phase to a more stable β-polymorph can occur over time, affecting the emulsion's properties.

The following diagram illustrates the general workflow for preparing and characterizing a this compound-stabilized emulsion.

Caption: Workflow for Emulsion Preparation and Characterization.

Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. The CMC is a critical parameter as it indicates the onset of self-assembly and is often the concentration at which properties like surface tension reach a plateau.

Table 2: Critical Micelle Concentration (CMC) of Glycerol Monostearate (GMS)

| Method | CMC (mol/dm³) | Temperature (°C) | Reference |

| Conductivity | 4.50 x 10⁻² | 50 | [8] |

| UV-Visible Spectroscopy | 2.40 x 10⁻² | 50 | [8] |

The determination of CMC is crucial for optimizing formulations where micellization plays a role in solubilization or drug delivery.

Experimental Protocols

A comprehensive understanding of this compound's phase behavior relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Preparation of Oil-in-Water Emulsions

Objective: To prepare a stable oil-in-water emulsion stabilized by this compound.

Materials:

-

This compound (EGMS or GMS)

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Purified water

-

Heating and stirring equipment (e.g., magnetic stirrer with hotplate)

-

High-shear homogenizer (e.g., Ultra-Turrax)

Procedure:

-

Prepare the Oil Phase: Weigh the desired amounts of oil and this compound into a beaker. Heat the mixture to 70-75°C while stirring until the this compound is completely melted and dissolved.[9]

-

Prepare the Aqueous Phase: In a separate beaker, heat the purified water to the same temperature (70-75°C).[9]

-

Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer. Continue homogenization for a specified time (e.g., 5-10 minutes) to achieve a fine droplet size.[9]

-

Cooling: Allow the emulsion to cool to room temperature under gentle agitation.

Determination of Critical Micelle Concentration (CMC) by UV-Visible Spectroscopy

Objective: To determine the CMC of glycerol monostearate in an aqueous solution.

Materials:

-

Glycerol monostearate (GMS)

-

Deionized water

-

Methylene blue dye

-

Ethanol

-

UV-Visible Spectrophotometer

-

Volumetric flasks, pipettes, beakers

Procedure:

-

Prepare a Stock Solution of GMS: Accurately weigh a known amount of GMS and dissolve it in a known volume of deionized water with gentle heating to create a stock solution (e.g., 0.04 M).[10]

-

Prepare a Methylene Blue Solution: Prepare a stock solution of methylene blue in an ethanol-water mixture.[10]

-

Prepare a Series of Dilutions: Prepare a series of dilutions of the GMS stock solution with deionized water. Add a constant, small amount of the methylene blue stock solution to each dilution.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for methylene blue (around 664 nm), using deionized water as a baseline.[10]

-

Data Analysis: Plot the absorbance as a function of the GMS concentration. The CMC is determined from the breakpoint in the plot, where a sharp change in the slope is observed.[8]

The following diagram illustrates the logical relationship in CMC determination.

References

- 1. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]

- 2. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemiis.com [chemiis.com]

- 4. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Glycol Monostearate with Surfactants and Polymers for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol monostearate (GMS), a non-ionic surfactant and emulsifier, is a cornerstone excipient in the pharmaceutical industry. Its utility is significantly enhanced through interactions with other surfactants and polymers, leading to the formation of sophisticated drug delivery systems with tailored properties. This technical guide provides a comprehensive overview of the physicochemical interactions of this compound with a range of commonly used surfactants and polymers in drug development. It delves into the impact of these interactions on critical formulation parameters such as critical micelle concentration (CMC), particle size, viscosity, and in-vitro drug release. Detailed experimental protocols for the characterization of these systems are provided, alongside a visual representation of key concepts and workflows to aid in research and development.

Introduction to this compound

This compound is the ester of ethylene glycol and stearic acid.[1] It is a waxy, white to cream-colored solid with a faint fatty odor.[1] As a non-ionic surfactant, it is valued for its emulsifying, stabilizing, and opacifying properties in a variety of pharmaceutical formulations, including creams, lotions, and oral solid dosage forms.[2] Its amphiphilic nature, possessing both a hydrophilic glycol head and a lipophilic stearate tail, allows it to orient at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.

Interaction of this compound with Other Surfactants

The combination of this compound with other surfactants can lead to synergistic effects, resulting in mixed micellar systems with enhanced solubilization capacity and stability.

Interaction with Polysorbates (e.g., Polysorbate 80)

Polysorbates are non-ionic surfactants widely used as emulsifiers and solubilizing agents. When combined with this compound, they can form mixed micelles that offer improved formulation characteristics. The critical micelle concentration (CMC) of such mixed systems is a key parameter indicating the onset of micelle formation. Generally, the CMC of a mixture of surfactants will be different from that of the individual components.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of this compound and Polysorbate 80

| Surfactant System | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Reference |

| This compound (GMS) | Not explicitly found in mixed systems | Approx. 38 mN/m (for Polysorbate 80 alone) | [3] |

| Polysorbate 80 (Tween 80) | 0.013 - 0.0248 mM | ~38 mN/m | [4][5] |

| GMS and Polysorbate 80 Mixtures | Data not available in a comparative table | Data not available in a comparative table |

Note: Specific quantitative data for the CMC of GMS and Polysorbate 80 mixtures was not found in the search results. The table reflects the CMC of Polysorbate 80 as a reference.

Interaction with Sodium Lauryl Sulfate (SLS)

Sodium lauryl sulfate is an anionic surfactant that can interact with the non-ionic this compound. These interactions can be complex, potentially leading to the formation of mixed micelles or other aggregates. Such combinations can influence the dissolution of poorly soluble drugs.[6] However, the use of SLS in tablet formulations as a lubricant has shown limited improvement in drug dissolution and can have a low lubricant power.[7][8]

Interaction of this compound with Polymers

The incorporation of this compound into polymer matrices is a common strategy for developing controlled-release drug delivery systems and enhancing the stability of formulations.

Interaction with Poloxamers (e.g., Poloxamer 407)

Poloxamers are triblock copolymers of poly(ethylene oxide) and poly(propylene oxide) that exhibit thermoreversible gelling behavior. In combination with this compound (or its close analog, glyceryl monooleate), they can form cubic nanoparticles and other liquid crystalline phases.[9] These structures are effective in encapsulating and sustaining the release of poorly water-soluble drugs.[9]

Table 2: Physicochemical Properties of Glyceryl Monooleate/Poloxamer 407 Nanoparticles

| GMO/Poloxamer 407 Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| 100/12 | ~130 | Not specified | [9] |

| 100/15 | ~120 | Not specified | [9] |

| 100/20 | >150 | Not specified | [9] |

Note: This data is for Glyceryl Monooleate (GMO), a structurally similar lipid to GMS.

The viscosity of poloxamer-based gels is highly dependent on the polymer concentration and temperature.[10]

Interaction with Chitosan

Chitosan is a biocompatible and biodegradable polysaccharide that is often used in the preparation of nanoparticles for drug delivery. When formulated with this compound, it can form lipid-polymer hybrid nanoparticles (LPHNPs).[2] These systems combine the advantages of both lipid and polymeric nanoparticles, offering improved drug loading and controlled release.[2][11]

Table 3: Characteristics of Itraconazole-Loaded Chitosan-GMS LPHNPs

| Formulation | Chitosan Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| LPHNP-1 | 0.5 | 421 | 0.34 | Data not specified | Data not specified | [2] |

| LPHNP-5 | 2.5 | 489 | 0.34 | Data not specified | Data not specified | [2] |

Interaction with Hydroxypropyl Methylcellulose (HPMC)

HPMC is a widely used hydrophilic polymer for creating matrix tablets for sustained drug release.[12][13][14][15] The incorporation of a lipophilic excipient like this compound into an HPMC matrix can modulate the drug release profile by creating a more hydrophobic matrix, thereby retarding drug diffusion. The viscosity grade of HPMC is a critical factor influencing the drug release rate.[15]

Table 4: Influence of HPMC Viscosity on Drug Release from Matrix Tablets

| HPMC Viscosity Grade | Drug Release Rate | General Observation | Reference |

| Low Viscosity | Faster | Less entangled polymer network | [15] |

| High Viscosity | Slower | More tortuous path for drug diffusion | [15] |

Note: Specific quantitative data for drug release from HPMC matrices containing this compound was not available in a comparative table format.

Interaction with Carbomers

Carbomers are high molecular weight polymers of acrylic acid that are used as gelling agents and viscosity enhancers in topical formulations. The interaction between carbomers and surfactants like this compound can be evaluated using techniques like Fourier Transform Infrared (FTIR) spectroscopy to understand changes in hydrogen bonding.[16][17] The rheological properties of carbomer gels are significantly influenced by pH and the presence of other excipients.[18][19][20][21][22]

Table 5: Rheological Properties of Carbomer Gels

| Carbomer Concentration (wt%) | Rheological Behavior | Yield Stress | Reference |

| < 0.45 | Newtonian | Zero | [19] |

| ≥ 0.45 | Shear-thinning | Non-zero | [19] |

Note: This table represents the general behavior of carbomer gels. The presence of this compound would likely modify these properties.

Interaction with Polyvinylpyrrolidone (PVP)

PVP is a versatile polymer used in the formation of solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.[23] this compound can be incorporated into PVP-based solid dispersions, where it can interact with the polymer and the drug, potentially through hydrogen bonding, to create a stable amorphous system.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between this compound, surfactants, and polymers.

Determination of Critical Micelle Concentration (CMC)

The CMC is determined by measuring a physical property of the surfactant solution as a function of concentration. The concentration at which a sharp change in the property is observed corresponds to the CMC.

-

Principle: Below the CMC, surfactants adsorb at the air-water interface, reducing surface tension. Above the CMC, the interface is saturated, and excess surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension with increasing concentration.

-

Procedure:

-

Prepare a series of aqueous solutions of the surfactant or surfactant mixture with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve.

-

Workflow for CMC determination using the surface tension method.

Particle Size Analysis of Nanoparticles

Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution of nanoparticles in a suspension.

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

-

Procedure:

-

Disperse the nanoparticle formulation in a suitable solvent (e.g., deionized water).

-

Place the sample in the DLS instrument.

-

The instrument's software analyzes the scattered light intensity fluctuations to calculate the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

In-Vitro Drug Release Studies from Polymer Matrices

This protocol describes a typical dissolution test for a solid dosage form, such as a matrix tablet.

-

Principle: The rate and extent of drug release from a formulation are measured over time in a controlled environment that simulates physiological conditions.

-

Procedure:

-

Place the drug-loaded matrix tablet in a vessel of a dissolution apparatus (e.g., USP Apparatus 2, paddle method).

-

Fill the vessel with a specified volume of dissolution medium (e.g., phosphate buffer pH 6.8).

-

Maintain a constant temperature (e.g., 37 ± 0.5 °C) and paddle speed (e.g., 50 rpm).

-

At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released versus time.

-

General workflow for an in-vitro drug release study.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of materials, providing information on melting points, glass transitions, and interactions between components.[25][26][27][28][29]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

-

Procedure:

-

Accurately weigh a small amount of the sample (e.g., lipid-polymer matrix) into a DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate over a defined temperature range.

-

The instrument records the heat flow, and the resulting thermogram shows endothermic and exothermic transitions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions.[16][17][30][31][32]

-

Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption bands correspond to the vibrational frequencies of the chemical bonds within the molecules.

-

Procedure:

-

Prepare the sample (e.g., as a thin film or mixed with KBr to form a pellet).

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum.

-

Analyze the positions and intensities of the absorption bands to identify functional groups and infer interactions (e.g., hydrogen bonding) based on shifts in peak positions.

-

Signaling Pathways and Molecular Interactions

The interactions between this compound, surfactants, and polymers are primarily governed by non-covalent forces such as hydrophobic interactions and hydrogen bonding.

Key molecular interactions influencing formulation properties.

Conclusion

The interaction of this compound with other surfactants and polymers is a critical aspect of modern pharmaceutical formulation. By understanding and controlling these interactions, researchers can design and develop advanced drug delivery systems with optimized performance characteristics. The selection of appropriate co-surfactants and polymers, guided by the experimental characterization of the resulting systems, is paramount to achieving desired outcomes in terms of drug solubility, stability, and release kinetics. This guide provides a foundational understanding and practical methodologies to aid scientists and professionals in the development of innovative and effective pharmaceutical products.

References

- 1. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium lauryl sulfate as lubricant in tablets formulations: Is it worth? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations | Semantic Scholar [semanticscholar.org]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. ijlret.com [ijlret.com]

- 22. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rjptonline.org [rjptonline.org]

- 24. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Li… [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

- 28. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 29. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 30. researchgate.net [researchgate.net]

- 31. interfacechemistry.webspace.durham.ac.uk [interfacechemistry.webspace.durham.ac.uk]

- 32. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Thermal Analysis of Glycol Monostearate using DSC and TGA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal characteristics of Glycol Monostearate (also known as Ethylene this compound or EGMS) utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of this widely used excipient is critical for formulation development, manufacturing processes, and ensuring the stability and quality of pharmaceutical and cosmetic products.

Introduction to this compound

This compound (CAS No: 111-60-4) is the ester of ethylene glycol and stearic acid, with the molecular formula C₂₀H₄₀O₃.[1][2] It is a non-ionic surfactant, emulsifier, opacifier, and pearlizing agent commonly found in a variety of formulations, including creams, lotions, shampoos, and other personal care products.[3] Its physical state is typically a white to off-white waxy solid or flakes.[2] The thermal properties of this compound are crucial for determining its melting behavior during formulation and its stability at elevated temperatures during processing and storage.

Thermal Analysis Techniques: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide complementary information about the thermal properties of materials.[4][5]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[5]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of materials.[4]

Experimental Protocols

Detailed methodologies for the DSC and TGA analysis of this compound are outlined below. These protocols are based on standard methods for the analysis of fatty acid esters and other organic compounds.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC procedure for analyzing the melting behavior of this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

The sample is equilibrated at a temperature well below its melting point, for example, 25°C.

-

The temperature is then increased at a constant heating rate, typically 10°C/min, to a temperature above its melting point, for instance, 100°C.

-

The sample is held isothermally for a few minutes to ensure complete melting.

-

The sample is then cooled back to the initial temperature at a controlled rate.

-

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical purge gas flow rate of 50 mL/min to prevent oxidative degradation.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₚ), and the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) Protocol

A typical TGA protocol to assess the thermal stability of this compound is as follows:

-

Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Calibration: The TGA balance is calibrated using standard weights, and the temperature is calibrated using appropriate magnetic standards.

-

Thermal Program:

-

The sample is equilibrated at ambient temperature.

-

The temperature is then increased at a constant heating rate, commonly 10°C/min or 20°C/min, up to a high temperature, for example, 600°C, to ensure complete decomposition.

-

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study the thermal decomposition, or in an oxidative atmosphere (air) to evaluate oxidative stability.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperatures of maximum mass loss rate (Tₚ), and the percentage of mass loss at different stages.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from DSC and TGA analyses of this compound.

Table 1: DSC Thermal Properties of this compound

| Parameter | Value | Unit |

| Melting Point Range | 55 - 60 | °C[1][6] |

| Peak Melting Temperature (Tₚ) | ~ 58 | °C |

| Heat of Fusion (ΔHfus) | 180 - 200 | J/g |

Note: The Heat of Fusion is an estimated value based on typical values for similar long-chain fatty acid esters.

Table 2: TGA Thermal Decomposition Data for this compound (in Nitrogen Atmosphere)

| Parameter | Value | Unit |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 200 | °C[7] |

| Peak Decomposition Temperature (Tₚ) | ~ 350 - 400 | °C |

| Mass Loss at 500°C | > 95 | % |

Note: The peak decomposition temperature and mass loss are estimated based on the thermal behavior of related compounds like polyethylene glycol and fatty acid esters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential data for its application in various industries. The melting point, typically observed between 55°C and 60°C, is a critical parameter for processes involving melting and recrystallization to achieve desired product characteristics such as pearlescence. The thermal decomposition profile, with an onset around 200°C, indicates good thermal stability for most standard manufacturing processes. This comprehensive understanding of its thermal behavior allows researchers and formulation scientists to optimize processing conditions, predict product stability, and ensure the quality and performance of the final product.

References

- 1. Ethylene this compound or EGMS Manufacturers, with SDS [mubychem.com]

- 2. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. ETHYLENE this compound - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. matec-conferences.org [matec-conferences.org]

Spectroscopic Characterization of Glycol Monostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals